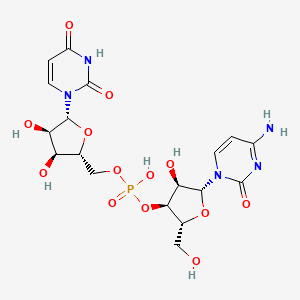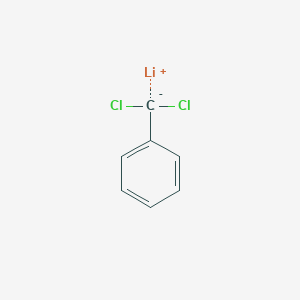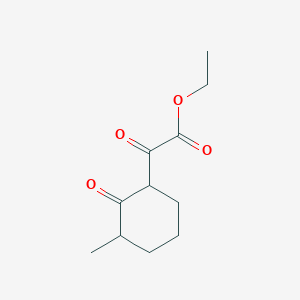
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylcyclohexanone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Applications De Recherche Scientifique
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate involves its interaction with various molecular targets. The compound’s ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate: Similar structure but lacks the methyl group on the cyclohexane ring.
Ethyl 3-(2-oxocyclohexyl)propionate: Contains a propionate group instead of an acetate group.
Propriétés
Numéro CAS |
5406-96-2 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate |
InChI |
InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-4-5-7(2)9(8)12/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GNGXPOLCIGNAFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1CCCC(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


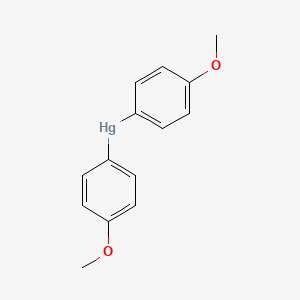
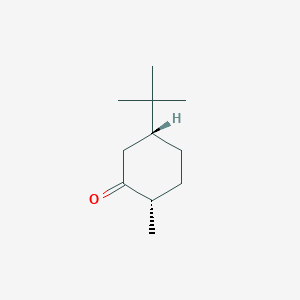


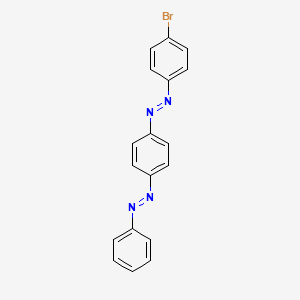
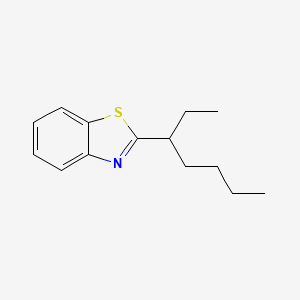
![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
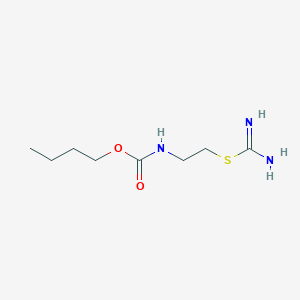
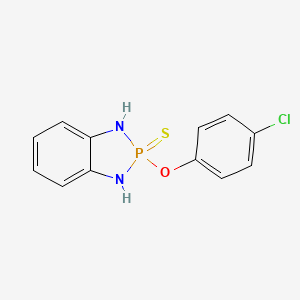
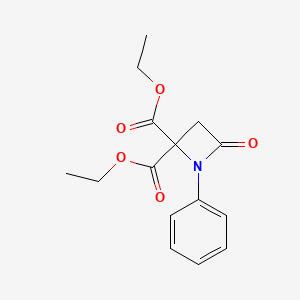
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
